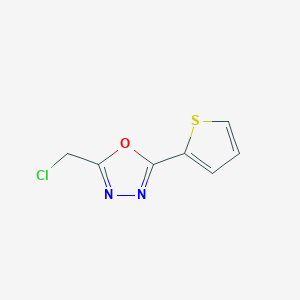

2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

説明

2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a chloromethyl group at position 2 and a thiophen-2-yl moiety at position 5. The chloromethyl group enables nucleophilic substitutions, facilitating the introduction of amines, thiols, or other functional groups .

特性

IUPAC Name |

2-(chloromethyl)-5-thiophen-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2OS/c8-4-6-9-10-7(11-6)5-2-1-3-12-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJUUMCXMOJMEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368517 | |

| Record name | 2-(chloromethyl)-5-thien-2-yl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727374-87-0 | |

| Record name | 2-(Chloromethyl)-5-(2-thienyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=727374-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(chloromethyl)-5-thien-2-yl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Key Steps:

Preparation of Hydrazides

Hydrazides are synthesized by reacting methyl esters with hydrazine hydrate under reflux conditions in methanol. This step ensures the formation of a stable intermediate for further reactions.Cyclization Reaction

Cyclization is achieved using phosphorus oxychloride (POCl₃) as a dehydrating agent. This step converts hydrazides into the oxadiazole ring system while introducing the thiophene substituent at position 5.Chloromethylation

The chloromethyl group is introduced by reacting the oxadiazole derivative with chloroacetic acid or similar chlorinating agents under controlled conditions. This ensures selective substitution at the 2-position.

Specific Preparation Methods

Method 1: Using Phosphorus Oxychloride

- Reactants : Hydrazide derivative and POCl₃.

- Solvent : Anhydrous acetonitrile or methanol.

- Conditions : Reflux for 4–6 hours.

- Outcome : Formation of the oxadiazole ring with high yield (>80%).

Method 2: Microwave-Assisted Synthesis

- Reactants : Hydrazones derived from thiophene aldehydes.

- Catalyst : Chloramine-T.

- Solvent : Ethanol.

- Conditions : Microwave irradiation at 300 W for intermittent cycles of 30 seconds.

- Outcome : Rapid synthesis with excellent purity confirmed by thin-layer chromatography (TLC).

Method 3: One-Pot Synthesis

- Reactants : Benzohydrazide and chloroacetic acid.

- Catalyst : Triphenylphosphine.

- Solvent : Hexamethylphosphoramide (HMPA).

- Conditions : Microwave heating under an inert atmosphere.

- Outcome : High efficiency with minimal side products.

Reaction Conditions and Optimization

Solvents

The choice of solvent significantly impacts reaction efficiency:

Temperature

Reaction temperatures range from room temperature to reflux conditions:

Catalysts

Catalysts such as phosphorus oxychloride or chloramine-T enhance reaction rates and selectivity:

- Chloramine-T is particularly effective in microwave-assisted syntheses due to its stability under irradiation.

Data Table Summarizing Key Parameters

| Step | Reactants | Solvent | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Hydrazide Preparation | Methyl ester + Hydrazine hydrate | Methanol | None | Reflux (3–4 h) | >85 |

| Cyclization | Hydrazide + POCl₃ | Acetonitrile | None | Reflux (4–6 h) | >80 |

| Chloromethylation | Oxadiazole + Chloroacetic acid | Dichloromethane | Triphenylphosphine | Microwave heating (30 min) | >90 |

Notes on Experimental Techniques

-

- Reduces reaction time significantly compared to conventional heating methods.

- Requires careful monitoring to avoid overheating or degradation of sensitive intermediates.

-

- Products are typically purified via recrystallization from ethanol or methanol to ensure high purity.

- TLC is used to confirm product identity and purity.

-

- Use fume hoods when handling phosphorus oxychloride or other volatile reagents.

- Proper disposal of chlorinated waste is essential to minimize environmental impact.

化学反応の分析

Types of Reactions

2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like triethylamine.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic substitution: Formation of substituted oxadiazoles.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

科学的研究の応用

2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole has several applications in scientific research:

Medicinal Chemistry: It is used as a precursor in the synthesis of various biologically active compounds, including antimicrobial, antifungal, and anticancer agents.

Material Science: It is employed in the development of organic electronic materials due to its unique electronic properties.

Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its ability to form stable conjugates with biomolecules.

作用機序

The mechanism of action of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is largely dependent on its interaction with biological targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in proteins and DNA. This can lead to the inhibition of enzyme activity or disruption of DNA replication, ultimately resulting in cell death. The thiophene ring and oxadiazole moiety contribute to its ability to interact with various molecular targets, including enzymes and receptors.

類似化合物との比較

Key Observations :

- The thiophen-2-yl group (as in the target compound) enhances antimicrobial activity , while dichlorophenyl or trifluoromethyl groups improve anticancer or pesticidal properties .

- Phosphorus oxychloride (POCl₃) is a common cyclization agent for oxadiazole synthesis .

Key Observations :

- Thiophene-containing oxadiazoles (e.g., target compound derivatives) show broad-spectrum antimicrobial activity, with some outperforming ciprofloxacin .

- Dichlorophenyl-substituted oxadiazoles exhibit selective cytotoxicity, particularly against liver cancer cells .

- Trifluoromethyl groups enhance fungicidal activity, likely due to increased lipophilicity and target binding .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Data

Key Observations :

- All compounds comply with Lipinski’s rules, suggesting oral bioavailability .

- Higher molecular weight and lipophilicity (LogP) in bromobenzyl derivatives may enhance membrane permeability .

Molecular Interactions and Mechanism

- Antimicrobial Activity : Thiophen-2-yl oxadiazoles likely disrupt bacterial cell membranes or inhibit enzymes like DNA gyrase .

- Anticancer Activity : Dichlorophenyl derivatives bind to SDH (succinate dehydrogenase), disrupting cellular respiration in cancer cells .

- Pesticidal Activity : Trifluoromethyl-oxadiazoles inhibit SDH in fungi, mimicking the action of commercial fungicides like penthiopyrad .

生物活性

2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHClNOS

- SMILES Notation : C1=CSC(=C1)C2=NN=C(O2)CCl

- InChIKey : DKJUUMCXMOJMEI-UHFFFAOYSA-N

Biological Activity

Recent studies have indicated that oxadiazole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The specific compound this compound has been evaluated for its potential therapeutic effects.

Anticancer Activity

Research has shown that oxadiazole derivatives can act as effective antiproliferative agents against various cancer cell lines. For instance, the compound demonstrated significant cytotoxicity against:

- PC-3 (prostate cancer)

- HCT-116 (colon cancer)

- ACHN (renal cancer)

Table 1 summarizes the IC values of various oxadiazole derivatives against these cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | PC-3 | 0.67 |

| HCT-116 | 0.80 | |

| ACHN | 0.87 |

In a study conducted by researchers at the National Cancer Institute (NCI), several synthesized oxadiazole derivatives were evaluated for their anticancer activity across multiple cell lines including leukemia and breast cancer. The results indicated that certain derivatives exhibited growth inhibition percentages (GP) ranging from 15% to 98% at a concentration of M .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with cancer cell proliferation. Notably:

- Topoisomerase Inhibition : Some studies have reported that oxadiazole derivatives can inhibit topoisomerase I activity, which is crucial for DNA replication and repair in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole compounds in preclinical models:

- Study on Antiproliferative Effects : A library of oxadiazole derivatives was synthesized and tested against HCT-116 and HeLa cell lines. The results showed promising cytotoxicity and suggested potential applications in cancer therapy .

- Molecular Docking Studies : Molecular docking studies indicated that these compounds could effectively bind to target proteins involved in cancer progression, providing insights into their mechanism of action .

Q & A

Q. What are the established synthetic routes for 2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, and what optimization strategies improve yield?

The compound is synthesized via cyclization of chloroacetic acid with the corresponding acid hydrazide in phosphorus oxychloride (POCl₃) under reflux (5–6 hours). Post-reaction, neutralization with NaOH (pH 6–7) precipitates the product, which is purified via column chromatography (n-hexane:EtOAc, 7:1) to achieve moderate yields (40–60%). Key optimization steps include controlling POCl₃ stoichiometry (1.2 eq) and reaction temperature to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- ¹H/¹³C NMR : The chloromethyl group (-CH₂Cl) resonates at δ ~5.09 ppm (singlet, 2H). Thiophene protons appear as multiplets (δ 7.29–7.97 ppm), with distinct coupling constants (e.g., J = 6.8 Hz for thiophene protons) .

- Mass Spectrometry : ESI-MS shows a [M+H]⁺ peak at m/z 215.12 .

- IR Spectroscopy : Stretching vibrations for C-Cl (~750 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) confirm structural integrity .

Q. How does the reactivity of the chloromethyl group influence derivatization strategies for this compound?

The chloromethyl group undergoes nucleophilic substitution, enabling functionalization with amines (e.g., piperazine derivatives) or thiols. Reaction conditions (e.g., DMF as solvent, 60–80°C) and base selection (e.g., K₂CO₃) are critical to avoid hydrolysis of the oxadiazole ring .

Advanced Research Questions

Q. What computational methods are recommended to predict the bioactivity of derivatives, and how do docking studies support target identification?

Molecular docking (AutoDock Vina, Glide) using VEGFR-2 kinase (PDB: 4ASD) identifies hydrogen-bond interactions between the oxadiazole ring and kinase active-site residues (e.g., Asp1046). Pharmacokinetic predictions (SwissADME) validate drug-likeness via Lipinski’s rules (MW < 500, logP < 5) .

Q. How can structural modifications enhance anticancer activity, and what conflicting data exist regarding mechanism of action?

Substitution at the chloromethyl position with piperazine groups improves VEGFR-2 inhibition (IC₅₀ < 10 µM in hepatocellular carcinoma models). However, conflicting reports attribute activity to NF-κB pathway modulation (apoptosis via IκB phosphorylation) versus direct kinase inhibition, necessitating dual biochemical/kinase assays to resolve mechanisms .

Q. What crystallographic data are available for structural analogs, and how do they inform conformation-activity relationships?

X-ray diffraction of the analog 2-(4-chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole reveals a planar oxadiazole-thiophene system (dihedral angle < 10°), which enhances π-stacking in kinase binding pockets. Lattice parameters (monoclinic, a = 19.215 Å, β = 121.25°) guide DFT-based conformational analysis .

Q. How do researchers address discrepancies in reported bioactivity data across similar oxadiazole derivatives?

Contradictions arise from assay variability (e.g., cell line specificity, ATP concentrations in kinase assays). Standardization using orthogonal methods (e.g., SPR for binding affinity, Western blotting for pathway analysis) is recommended .

Methodological Guidance

Q. What purification challenges are associated with this compound, and how are they mitigated?

Column chromatography (silica gel, low-polarity solvents) effectively separates byproducts. Recrystallization in ethanol/water (1:3) improves purity (>95%) but may reduce yield due to solubility limitations .

Q. Which in vitro assays are most relevant for evaluating antimicrobial potential?

- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-kill kinetics : Confirm bactericidal vs. bacteriostatic activity. Oxadiazole-thiophene hybrids show moderate activity (MIC = 16–32 µg/mL), linked to membrane disruption via thiophene hydrophobicity .

Q. How can researchers leverage QSAR models to prioritize novel derivatives?

CoMFA/CoMSIA models using steric/electrostatic descriptors (e.g., chloromethyl group’s Hammett σ value) predict bioactivity. Validation via leave-one-out (LOO) cross-correlation (q² > 0.6) ensures reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。